molecular formula C20H24O4 B1257168 Endiandrin A

Endiandrin A

Cat. No.: B1257168
M. Wt: 328.4 g/mol
InChI Key: QDBUCXMBHJMGCN-HIGYNYDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Endiandrin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as di-O-acetylthis compound and di-O-methylthis compound .

Mechanism of Action

Endiandrin A exerts its effects by binding to the glucocorticoid receptor, which leads to the activation of various signaling pathways. It potentiates glucocorticoid-driven activation of colonic epithelial sodium channels via inhibition of c-Jun N-terminal kinase and activation of p38. This results in the up-regulation of β- and γ-epithelial sodium channel subunits and induction of serum- and glucocorticoid-induced kinase .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(1R,2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylcyclobutyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m0/s1

InChI Key

QDBUCXMBHJMGCN-HIGYNYDNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1C(C(C1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Synonyms

endiandrin A

Origin of Product

United States

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